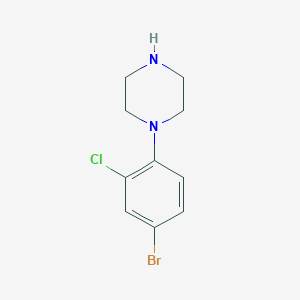

1-(4-Bromo-2-chlorophenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

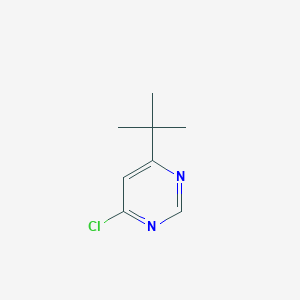

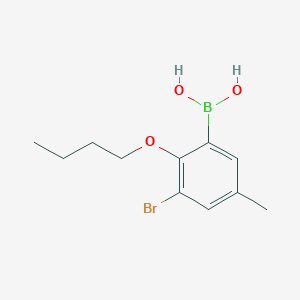

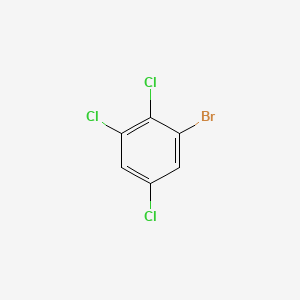

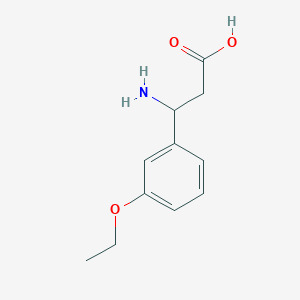

“1-(4-Bromo-2-chlorophenyl)piperazine” is structurally related to 1-(4-fluorophenyl)piperazine and 1-(4-chlorophenyl)piperazine . The only difference is the halogen substituent type attached to the phenyl ring’s para-position . It is an analytical reference standard categorized as a piperazine .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2-chlorophenyl)piperazine” can be found in various databases . For a more detailed analysis, spectroscopic methods such as FT-IR, FT-RAMAN, NMR, UV–Vis can be used .Chemical Reactions Analysis

The chemical reactions involving “1-(4-Bromo-2-chlorophenyl)piperazine” can be complex. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromo-2-chlorophenyl)piperazine” can be found in various databases . For a more detailed analysis, spectroscopic methods such as FT-IR, FT-RAMAN, NMR, UV–Vis can be used .Scientific Research Applications

Pharmaceutical Intermediate Synthesis

“1-(4-Bromo-2-chlorophenyl)piperazine” serves as a useful intermediate in the synthesis of several novel organic compounds . The method for synthesizing this piperazine pharmaceutical intermediate is simple and easy, with mild reaction conditions and high product purity .

Antitumor Applications

Derived compounds from “1-(4-Bromo-2-chlorophenyl)piperazine” have been applied in antitumor therapeutic areas . The specific mechanisms and effectiveness may vary depending on the specific derivative and the type of tumor.

Antifungal Applications

Some derivatives of “1-(4-Bromo-2-chlorophenyl)piperazine” have shown antifungal properties . These compounds could potentially be used in the treatment of various fungal infections.

Antidepressant Applications

“1-(4-Bromo-2-chlorophenyl)piperazine” derivatives have also been used in the area of antidepressants . These compounds may interact with certain neurotransmitters in the brain to help alleviate symptoms of depression.

Antiviral Applications

Compounds derived from “1-(4-Bromo-2-chlorophenyl)piperazine” have been applied in antiviral therapeutic areas . They may inhibit the replication of certain viruses, although the specific mechanisms can vary.

Identification and Analysis in Seized Materials

“1-(4-Bromo-2-chlorophenyl)piperazine” and its derivatives can be identified and analyzed in seized materials . This is important in forensic science and law enforcement for the identification of illicit substances.

Safety and Hazards

Mechanism of Action

Target of Action

1-(4-Bromo-2-chlorophenyl)piperazine is a synthetic compound with a molecular formula of C10H12BrClN2 It is structurally similar to meta-chlorophenylpiperazine (mcpp), which is known to have a high affinity for the human 5-ht2c receptor .

Mode of Action

Mcpp, a structurally similar compound, acts as a partial agonist of the human 5-ht2a and 5-ht2c receptors but as an antagonist of the human 5-ht2b receptors

Biochemical Pathways

Mcpp is known to affect serotonin pathways due to its interaction with 5-ht receptors

Pharmacokinetics

Its boiling point is predicted to be 3770±420 °C, and its density is predicted to be 1482±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Mcpp is known to produce psychostimulant, anxiety-provoking, and hallucinogenic effects

properties

IUPAC Name |

1-(4-bromo-2-chlorophenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSXMQBXKSBTJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406248 |

Source

|

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-chlorophenyl)piperazine | |

CAS RN |

944662-98-0 |

Source

|

| Record name | 1-(4-bromo-2-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.